3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid
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Overview
Description
3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid is a complex organic compound featuring multiple functional groups, including a pyridine ring, an isoindoline moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione with 4-hydroxybenzoic acid under specific conditions to form the desired product. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a similar isoindoline moiety but different substituents.
Imidazole-containing compounds: These compounds share some structural features and may have similar biological activities.
Uniqueness
3-(4-{[1,3-dioxo-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties .
Properties
IUPAC Name |
3-[4-(1,3-dioxo-2-pyridin-2-ylisoindol-5-yl)oxyphenoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O6/c29-24-21-12-11-20(15-22(21)25(30)28(24)23-6-1-2-13-27-23)34-18-9-7-17(8-10-18)33-19-5-3-4-16(14-19)26(31)32/h1-15H,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTGIQYQWRFVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC(=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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